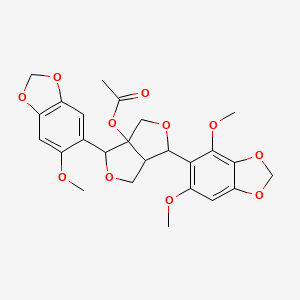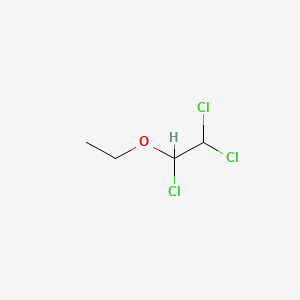
1,1,2-Trichloro-2-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-2-ethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various industrial applications due to its chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethoxyethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the chlorination of ethoxyethane. The process is optimized to achieve high yields and purity of the product. The reaction mixture is subjected to fractional distillation to separate the desired compound from other by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Produces acids or aldehydes.
Reduction: Yields less chlorinated derivatives.
Substitution: Forms new compounds with different functional groups.
Scientific Research Applications
1,1,2-Trichloro-2-ethoxyethane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in studies involving the interaction of organochlorine compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of other chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-2-ethoxyethane involves its interaction with molecular targets in chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloroethane: An isomer with similar chemical properties but different structural arrangement.
1,1,1-Trichloroethane: Another isomer with different reactivity and applications.
Trichloroethylene: A related compound used as a solvent and in chemical synthesis.
Uniqueness
1,1,2-Trichloro-2-ethoxyethane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
687-44-5 |
|---|---|
Molecular Formula |
C4H7Cl3O |
Molecular Weight |
177.45 g/mol |
IUPAC Name |
1,1,2-trichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H7Cl3O/c1-2-8-4(7)3(5)6/h3-4H,2H2,1H3 |
InChI Key |
AHWDYEVOZYQTRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


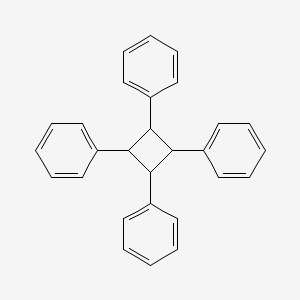
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
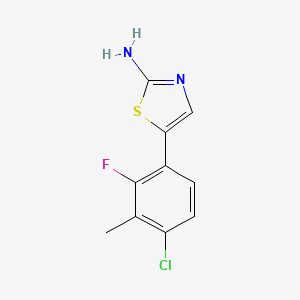
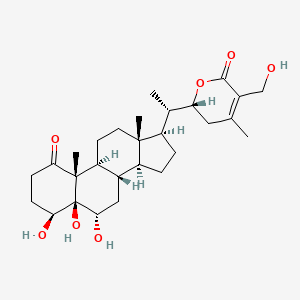
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)

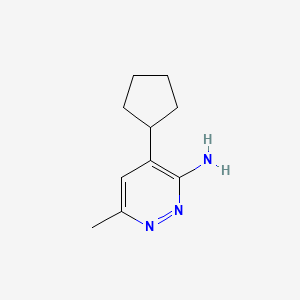
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
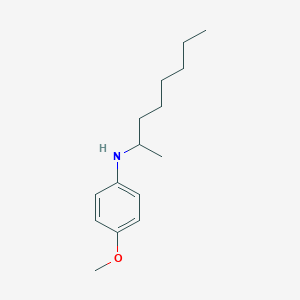

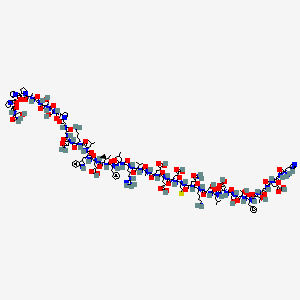
![Benzo[cd]indazole](/img/structure/B14758348.png)
